

Application Notes and Protocols: VU0364439 in Schizophrenia Research

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Compound of Interest

Compound Name: VU 0364439

Cat. No.: B611736

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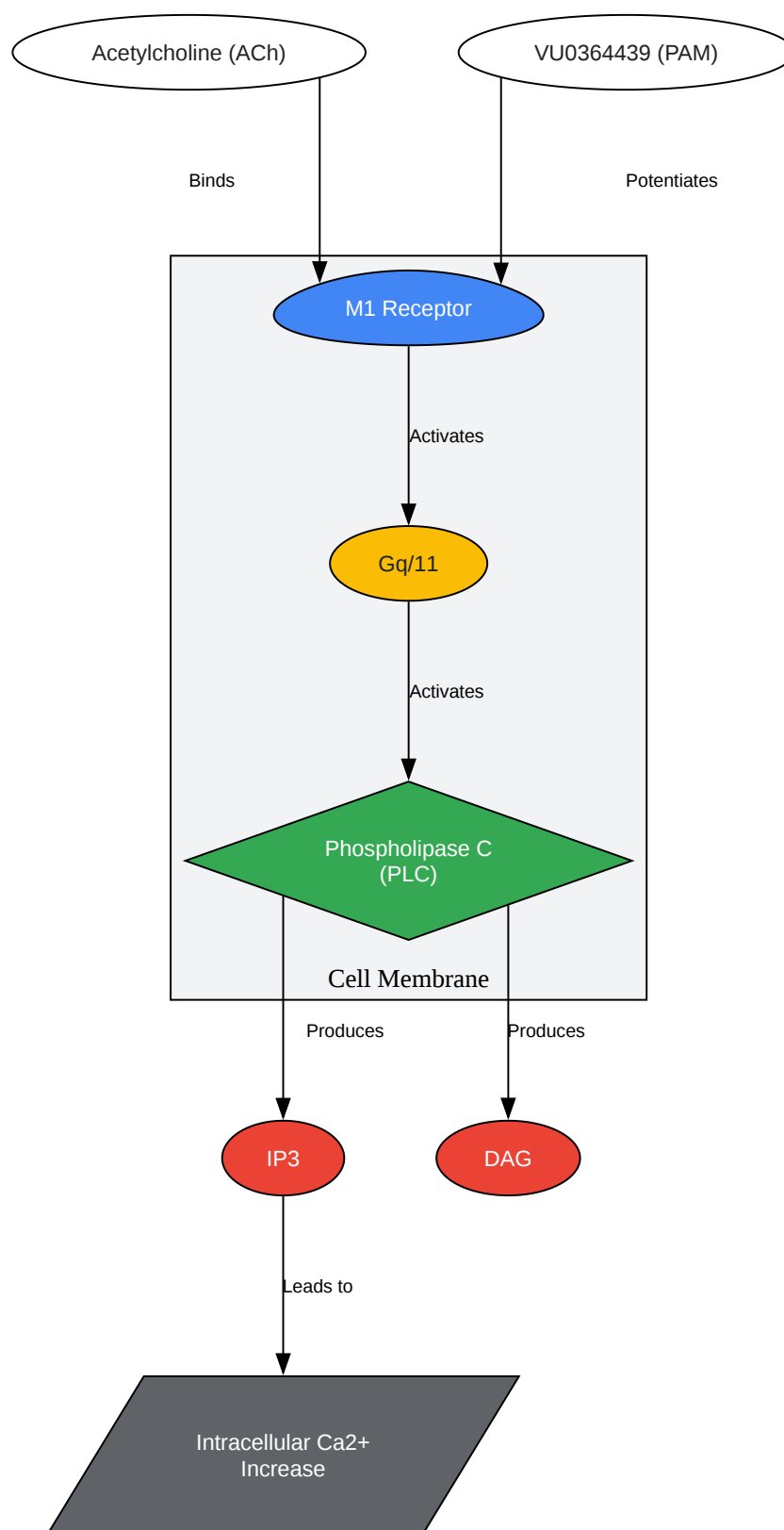
For Researchers, Scientists, and Drug Development Professionals

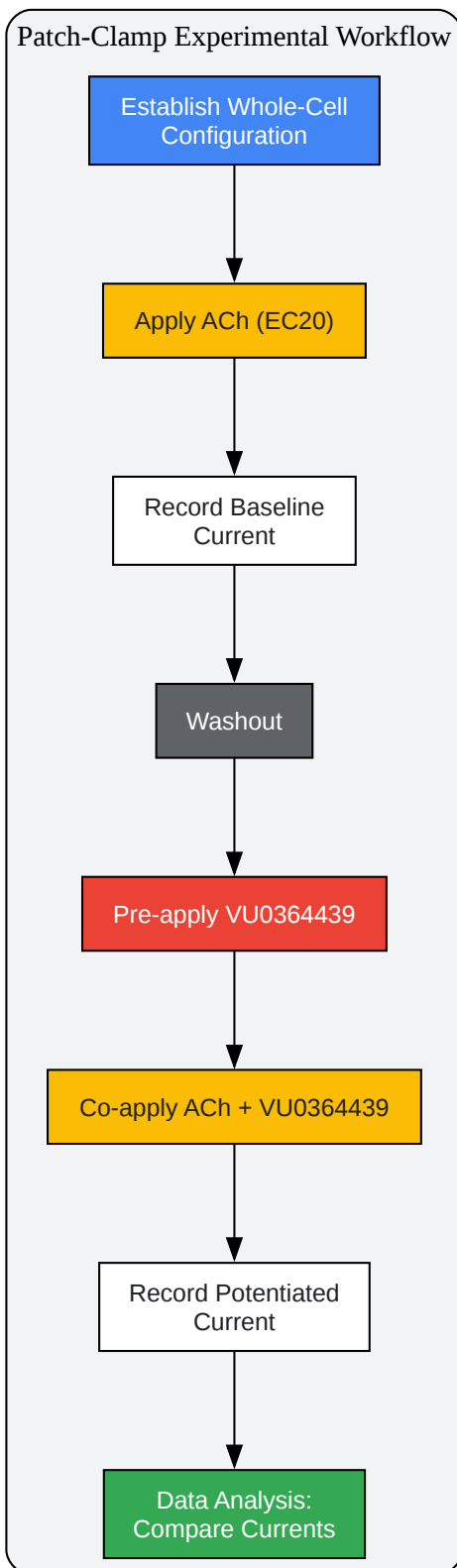
These application notes provide a comprehensive overview of the use of VU0364439, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in preclinical schizophrenia research. The following sections detail its mechanism of action, key experimental findings, and protocols for its application in relevant assays.

Introduction and Mechanism of Action

VU0364439 is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. In the context of schizophrenia research, it has been investigated for its potential to ameliorate cognitive deficits, a core symptom of the disorder that is poorly addressed by current antipsychotic medications. As a PAM, VU0364439 does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists, as it preserves the natural temporal and spatial patterns of neurotransmission.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine and potentiation by VU0364439, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.





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- To cite this document: BenchChem. [Application Notes and Protocols: VU0364439 in Schizophrenia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611736#vu-0364439-applications-in-schizophrenia-research]

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